molecular formula C14H23NO B5767573 N-(2-adamantyl)-2-methylpropanamide

N-(2-adamantyl)-2-methylpropanamide

Cat. No.: B5767573
M. Wt: 221.34 g/mol
InChI Key: UIDAHABSCBZRLG-UHFFFAOYSA-N
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Description

Historical Context of Adamantane (B196018) Chemistry and Derivatives in Scientific Inquiry

The existence of a hydrocarbon with the formula C₁₀H₁₆, possessing a diamond-like structure, was first postulated in 1924 by H. Decker, who named it "decaterpene". nih.gov However, it was not until 1933 that adamantane was first discovered and isolated from petroleum by Czech chemists Stanislav Landa and his colleagues. researchgate.netnih.gov This discovery in a Hodonín oil field yielded only milligrams of the compound but was enough to note its remarkably high melting and boiling points, hinting at its stable structure. nih.gov

The first successful, albeit impractical, laboratory synthesis of adamantane was achieved by Vladimir Prelog in 1941, which produced a yield of just 0.16%. nih.govnih.gov A major breakthrough occurred in 1957 when Paul von Ragué Schleyer developed a much more efficient synthesis through the Lewis-acid-catalyzed rearrangement of tetrahydrodicyclopentadiene. nih.gov This made adamantane and its derivatives readily available to the scientific community, launching a new field of chemistry focused on polyhedral organic compounds. nih.govnih.govwikipedia.org The first significant application of an adamantane derivative in medicine came in 1963 with the discovery of the antiviral activity of amantadine (B194251) (1-aminoadamantane). nih.govwikipedia.org This event marked the beginning of adamantane's extensive use in drug discovery. nih.govnih.gov

Year Milestone Researcher(s)
1924 Postulated the existence of "decaterpene" (adamantane)H. Decker
1933 First isolation from petroleumS. Landa et al.
1941 First laboratory synthesisV. Prelog
1957 Development of an efficient synthesis methodP. v. R. Schleyer
1963 Discovery of antiviral properties of amantadineClinical Trials

Overview of Structural Features and Conformational Rigidity of the Adamantane Moiety in Chemical Design

Adamantane is the simplest diamondoid, a class of molecules whose carbon atom arrangement is the same as in the diamond crystal lattice. nih.gov Its structure consists of three fused cyclohexane (B81311) rings in the "chair" conformation, resulting in a highly symmetrical, rigid, and virtually strain-free molecule with Td point group symmetry. nih.govnih.govacs.org This cage-like structure is a key feature in its chemical applications.

The carbon-carbon bond lengths are approximately 1.54 Å, nearly identical to those in diamond, and the carbon-hydrogen distances are about 1.112 Å. nih.govnih.gov This rigid framework means the adamantane moiety is conformationally locked, unlike more flexible cyclic or linear hydrocarbon chains. This rigidity makes it an excellent scaffold, allowing for the precise three-dimensional positioning of functional groups attached to its bridgehead (tertiary) or secondary carbon atoms. wikipedia.orgsolubilityofthings.com Adamantane has two types of carbon sites: four equivalent tertiary bridgehead positions (C1, C3, C5, C7) and six equivalent secondary methylene (B1212753) bridge positions (C2, C4, C6, C8, C9, C10). wikipedia.org

Property Value / Description
Chemical Formula C₁₀H₁₆
Molar Mass 136.238 g·mol⁻¹
Symmetry Td (Tetrahedral)
Structure Rigid, cage-like fusion of three cyclohexane rings
Melting Point ~270 °C (sublimes)
Solubility Poorly soluble in water, soluble in nonpolar organic solvents
Key Feature High conformational rigidity and stability

Rationales for Incorporating the Adamantane Scaffold into Novel Chemical Entities for Research Applications

Chemists incorporate the adamantane scaffold into new molecules for several strategic reasons, primarily related to its bulk, rigidity, and lipophilicity. psu.eduacs.org These properties can significantly influence the biological activity and pharmacokinetic profile of a parent drug molecule.

One of the main rationales is to increase lipophilicity (the ability to dissolve in fats, oils, and lipids). nih.govgoogle.com The bulky, hydrocarbon-rich structure of adamantane is highly lipophilic, which can enhance a drug's ability to cross cellular membranes and the blood-brain barrier. researchgate.net This property is particularly valuable in the development of drugs targeting the central nervous system. nih.gov

Furthermore, the rigid adamantane cage can act as a "metabolic shield." nih.gov By sterically hindering nearby functional groups, it can protect them from enzymatic degradation in the body, thereby increasing the metabolic stability and half-life of the drug. researchgate.netresearchgate.net The scaffold's rigidity also serves as a robust anchor or spacer, allowing for the precise orientation of pharmacophoric groups to interact with biological targets like enzyme active sites or receptors. wikipedia.org This precise positioning can lead to improved potency and selectivity. wikipedia.org

Research Significance of N-Substituted Amides Bearing Adamantane Derivatives in Contemporary Chemical Biology and Medicinal Chemistry Studies

The combination of the adamantane scaffold with an amide linkage (a carbonyl group bonded to a nitrogen atom) creates a class of compounds known as adamantyl amides. psu.edu N-substituted amides, where the nitrogen atom is bonded to the adamantane cage, are of significant interest in modern chemical biology and medicinal chemistry. researchgate.net This structural arrangement leverages the benefits of the adamantane moiety while utilizing the versatile chemistry of the amide bond.

Research into N-substituted adamantyl amides has explored their potential as antiviral, antibacterial, and opioid receptor modulators. researchgate.netnih.gov The amide linkage provides a stable connection point for the bulky adamantane group while also offering hydrogen bonding capabilities that can be crucial for target recognition. psu.edu The synthesis of these compounds often involves the reaction of an amine (like 2-aminoadamantane) with a carboxylic acid derivative. nih.gov

A specific example within this class is N-(2-adamantyl)-2-methylpropanamide . This molecule features a 2-methylpropanamide group attached via its nitrogen atom to the secondary carbon (the C2 position) of the adamantane cage.

The 2-Adamantyl Group : Attaching substituents at the secondary (C2) position of adamantane, as opposed to the more common tertiary (C1) position, creates a chiral center, opening possibilities for stereospecific interactions with biological targets. The synthesis of 2-substituted adamantanes allows for different spatial arrangements of functional groups compared to their 1-substituted counterparts.

While detailed research findings specifically on this compound are not widely published, its structure is representative of a class of molecules being investigated for their pharmacological potential. researchgate.netnih.gov The combination of the rigid, lipophilic 2-adamantyl scaffold with the polar, hydrogen-bonding amide group makes such compounds attractive candidates for screening in various drug discovery programs. Studies on similar adamantane amides have shown that these molecules can be designed to target a range of biological systems, from viral proteins to central nervous system receptors. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-adamantyl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-8(2)14(16)15-13-11-4-9-3-10(6-11)7-12(13)5-9/h8-13H,3-7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDAHABSCBZRLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1C2CC3CC(C2)CC1C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of N 2 Adamantyl 2 Methylpropanamide Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity Analysis

NMR spectroscopy provides unparalleled insight into the molecular framework of N-(2-adamantyl)-2-methylpropanamide, revealing details about the electronic environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound is expected to exhibit a series of complex signals characteristic of its two main components: the adamantyl cage and the isobutyryl group.

Adamantyl Protons: The 2-adamantyl group lacks the high symmetry of the 1-adamantyl substituent, leading to a more complex set of signals. The 15 protons on the adamantane (B196018) cage would appear as a group of overlapping multiplets in the upfield region, typically between δ 1.50 and δ 2.10 ppm. mdpi.com For adamantane itself, the bridgehead protons (CH) and methylene (B1212753) protons (CH₂) resonate at approximately δ 1.87 and δ 1.76 ppm, respectively. chemicalbook.com In this compound, the proton on the C-2 carbon, to which the nitrogen is attached (N-CH), would be shifted downfield due to the deshielding effect of the adjacent nitrogen atom. This N-CH proton would likely appear as a distinct multiplet.

Isobutyryl Protons: The isobutyryl fragment gives rise to two distinct signals. The six methyl protons (-C(CH₃)₂) are chemically equivalent and would appear as a doublet in the upfield region, coupled to the single methine proton. The methine proton (-CH(CH₃)₂) would, in turn, appear as a septet, shifted further downfield due to the influence of the adjacent carbonyl group. chemicalbook.com

Amide Proton: The amide proton (N-H) signal is characteristically broad and its chemical shift is highly dependent on solvent and concentration. It is expected to appear in the downfield region, typically between δ 5.5 and δ 8.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Adamantyl CH₂, CH 1.50 - 2.10 Multiplets
Isobutyryl CH Downfield Septet Septet
Isobutyryl CH₃ Upfield Doublet Doublet

The ¹³C NMR spectrum provides a precise count of the non-equivalent carbon atoms and information about their chemical environment.

Adamantyl Carbons: In unsubstituted adamantane, the bridgehead carbons (CH) and methylene carbons (CH₂) appear at approximately δ 28.7 ppm and δ 38.2 ppm, respectively. chemicalbook.com For this compound, the C-2 carbon atom bonded to the nitrogen would be significantly shifted downfield. The other carbons of the adamantyl cage would show distinct signals, reflecting the reduced symmetry compared to a 1-substituted adamantane. mdpi.com The presence of multiple distinct signals for the adamantyl carbons confirms the C-2 substitution pattern.

Isobutyryl Carbons: The isobutyryl group would display three signals: a signal for the two equivalent methyl carbons (-C(CH₃)₂), a signal for the methine carbon (-CH(CH₃)₂), and a downfield signal for the carbonyl carbon (C=O). The carbonyl carbon resonance is particularly characteristic, typically appearing in the range of δ 170-180 ppm. rsc.org

Steric Effects: The steric bulk of the adamantyl group can influence the rotation around the amide C-N bond. This restricted rotation can sometimes lead to the observation of separate signals for atoms that would otherwise be equivalent, a phenomenon that can be studied by variable temperature NMR experiments. strath.ac.uk

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbons Predicted Chemical Shift (δ, ppm)
Adamantyl C-2 (C-N) Downfield shift
Other Adamantyl C 28 - 40
Isobutyryl C=O 170 - 180
Isobutyryl CH ~35

Infrared (IR) Spectroscopy for Functional Group Characterization

IR spectroscopy is a powerful technique for identifying the key functional groups within this compound. The spectrum is expected to be a composite of the absorptions from the adamantyl framework and the secondary amide group. researchgate.netnist.gov

N-H Stretch: A characteristic absorption band for the N-H stretching vibration of the secondary amide is expected to appear in the region of 3300-3500 cm⁻¹. This band is often sharp to moderately broad.

C-H Stretch: The C-H stretching vibrations of the adamantyl and isobutyryl groups will be observed in the 2850-3000 cm⁻¹ region. researchgate.net

Amide I Band (C=O Stretch): This is one of the most intense and characteristic bands in the IR spectrum of an amide. For this compound, a strong absorption due to the carbonyl (C=O) stretching vibration is expected around 1630-1680 cm⁻¹. Its precise position can provide information about hydrogen bonding in the solid state.

Amide II Band (N-H Bend and C-N Stretch): Another characteristic amide absorption, the Amide II band, which arises from a combination of N-H bending and C-N stretching, is typically found in the 1510-1570 cm⁻¹ range.

Adamantane Fingerprint: The adamantane cage itself has a series of characteristic, sharp absorptions in the fingerprint region (<1500 cm⁻¹), which are due to various C-C stretching and CH₂ bending, wagging, and twisting modes. researchgate.net

Table 3: Key IR Absorption Frequencies for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Secondary Amide N-H Stretch 3300 - 3500 Medium-Strong
Alkyl C-H Stretch 2850 - 3000 Strong
Amide Carbonyl C=O Stretch (Amide I) 1630 - 1680 Strong
Amide N-H Bend N-H Bend (Amide II) 1510 - 1570 Medium-Strong

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

HRMS is essential for confirming the elemental composition of this compound and for studying its fragmentation pathways under ionization. The molecular formula of the compound is C₁₄H₂₃NO.

Molecular Ion: High-resolution mass spectrometry would allow for the precise mass measurement of the molecular ion ([M]⁺ or [M+H]⁺), confirming the elemental composition C₁₄H₂₃NO (calculated monoisotopic mass: 221.17796 Da).

Fragmentation Pattern: The fragmentation in mass spectrometry would likely proceed through several key pathways characteristic of amides and adamantane structures.

Adamantyl Cation: A very prominent peak is expected at m/z 135, corresponding to the adamantyl cation [C₁₀H₁₅]⁺, formed by the cleavage of the N-adamantyl bond. This is a common and stable fragment for adamantane derivatives.

Acylium Ion: Cleavage of the bond between the adamantyl group and the nitrogen could also lead to the formation of an acylium ion [CH(CH₃)₂CO]⁺ at m/z 71.

McLafferty Rearrangement: While less common for amides than for esters and ketones, a McLafferty-type rearrangement is theoretically possible.

Loss of Alkyl Groups: Fragmentation of the isobutyryl group could lead to the loss of a methyl radical (•CH₃) or an isopropyl radical (•CH(CH₃)₂).

Table 4: Expected HRMS Fragments for this compound

m/z (Nominal) Possible Fragment Ion Fragmentation Pathway
221 [C₁₄H₂₃NO]⁺ Molecular Ion
135 [C₁₀H₁₅]⁺ Cleavage of N-C(adamantyl) bond
71 [C₄H₇O]⁺ Formation of isobutyryl acylium ion

X-ray Crystallography and Solid-State Structural Analysis of this compound Congeners

While a specific crystal structure for this compound is not publicly available, analysis of related adamantyl amide congeners provides significant insight into the expected solid-state structure. strath.ac.uk X-ray crystallography on similar molecules reveals how the bulky adamantyl group influences molecular packing and intermolecular interactions. nih.govnih.gov

Molecular Conformation: In adamantyl amides, the amide group itself is typically planar or near-planar. However, significant steric strain introduced by bulky substituents can lead to a twisting or out-of-plane distortion of the amide bond. strath.ac.uk The connection at the secondary C-2 position of the adamantane cage is sterically demanding and would influence the rotational angle around the N-C(adamantyl) bond.

Intermolecular Interactions: The primary mode of intermolecular connection in the crystal lattice of N-adamantyl amides is hydrogen bonding between the amide N-H donor and the carbonyl C=O acceptor of an adjacent molecule. This typically leads to the formation of infinite chains or dimeric motifs. strath.ac.uk

Table 5: List of Compounds Mentioned

Compound Name
This compound
Adamantane
Isobutyramide
N-(1-adamantyl)adamantanecarboxamide

Computational and Theoretical Chemistry Studies of N 2 Adamantyl 2 Methylpropanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn govern its reactivity and intermolecular interactions. For N-(2-adamantyl)-2-methylpropanamide, these methods can provide a detailed picture of the electron distribution and orbital energies.

Density Functional Theory (DFT) for Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. DFT calculations can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For a molecule like this compound, DFT calculations would reveal the localization of the HOMO and LUMO. The HOMO is likely to be distributed around the amide group and the lone pairs of the oxygen and nitrogen atoms, which are regions of higher electron density. The LUMO, on the other hand, would likely be located around the carbonyl carbon and the adamantane (B196018) cage, representing regions susceptible to nucleophilic attack.

Furthermore, DFT can be used to calculate the molecular electrostatic potential (MEP) surface. The MEP map provides a visual representation of the charge distribution, with red areas indicating regions of negative potential (electron-rich) and blue areas indicating regions of positive potential (electron-poor). For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential around the amide hydrogen, highlighting their potential roles as hydrogen bond acceptors and donors, respectively. The adamantyl group, being a hydrocarbon, would exhibit a largely neutral (green) potential.

Ab Initio Methods for High-Accuracy Electronic Properties

Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate electronic properties.

For this compound, these high-level calculations can be used to obtain precise values for properties such as ionization potential, electron affinity, and dipole moment. These values are crucial for benchmarking the results from less computationally expensive methods like DFT and for gaining a more accurate understanding of the molecule's behavior in different environments. For instance, an accurate dipole moment is essential for predicting how the molecule will interact with polar solvents and biological macromolecules.

Conformational Analysis and Energy Landscape Mapping

The biological activity and physical properties of a flexible molecule are often determined by its preferred conformation or set of conformations. This compound has several rotatable bonds, including the C-N bond of the amide and the C-N bond connecting the adamantyl group to the amide nitrogen. The rotation around the amide C-N bond is known to have a significant energy barrier due to its partial double bond character, leading to the possible existence of cis and trans isomers.

Conformational analysis of this compound would involve systematically rotating these bonds and calculating the potential energy of the resulting conformers. This can be achieved using molecular mechanics force fields or, for higher accuracy, quantum mechanical methods like DFT. The results of such an analysis would be an energy landscape map, which plots the energy of the molecule as a function of its dihedral angles. The low-energy regions on this map correspond to the most stable conformations. For instance, in a related study on N-adamantyl amides, both folded and extended conformations have been observed, with the relative stability depending on the substituents. mdpi.com

A hypothetical conformational analysis might reveal that the trans conformation of the amide group is significantly more stable than the cis conformation due to reduced steric hindrance between the bulky adamantyl group and the isobutyryl group. Further analysis of the rotation around the adamantyl-nitrogen bond would identify the preferred orientation of the adamantane cage relative to the plane of the amide group.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular vibrations, rotations, and conformational changes.

The root-mean-square fluctuation (RMSF) of individual atoms or groups of atoms can reveal which parts of the molecule are more flexible. For this compound, the adamantane cage would be expected to show very low RMSF values due to its rigidity, while the isobutyryl group might exhibit greater flexibility.

MD simulations are also invaluable for studying solvent interactions. By analyzing the radial distribution function of solvent molecules around different parts of the solute, one can understand how the solvent structures itself around the molecule. For instance, water molecules would be expected to form hydrogen bonds with the amide group, while the hydrophobic adamantyl group would be surrounded by a more ordered shell of water molecules, a phenomenon known as the hydrophobic effect.

Ligand-Protein Docking and Molecular Recognition Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction of a potential drug candidate with its biological target. rsc.org

In a hypothetical docking study of this compound, the molecule would be docked into the active site of a model protein. The docking algorithm would explore various possible binding poses and score them based on a scoring function that estimates the binding free energy. The resulting docked conformation would reveal key intermolecular interactions.

Given its structure, this compound could potentially form several types of interactions within a protein binding site. The bulky and lipophilic adamantane group could fit into a hydrophobic pocket of the protein, forming favorable van der Waals interactions. rsc.org The amide group is capable of forming hydrogen bonds, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen acting as a hydrogen bond acceptor. These directional interactions are often crucial for high-affinity binding and selectivity. acs.org

The results of a docking study would typically be visualized to show the ligand in the binding site, with the key interacting amino acid residues highlighted. This provides a structural hypothesis for the molecular recognition process, which can then guide further experimental studies.

Structure Activity Relationship Sar Investigations of N 2 Adamantyl 2 Methylpropanamide Analogues

Impact of Adamantane (B196018) Ring Substitution on Biological or Chemical Activities

Modifications to the adamantane ring of N-(2-adamantyl)-2-methylpropanamide analogues have a profound impact on their activity. The bulky and rigid nature of the adamantane group itself is a key feature, often serving as an anchor to orient the rest of the molecule within a binding site. researchgate.netmdpi.com

Research into various adamantane derivatives has shown that the introduction of substituents can modulate their biological effects, which include antiviral, antibacterial, antidiabetic, and anti-inflammatory properties. mdpi.com For instance, in a series of adamantane derivatives targeting the Kv7.1/KCNE1 potassium channel, the addition of different substituents at various positions of the adamantane ring demonstrated that while bulky groups can be tolerated and may increase affinity, small polar substituents tend to reduce inhibitory action. researchgate.net This suggests that the volume and electronic properties of the substituent are critical determinants of activity.

The table below summarizes the effects of hypothetical substitutions on the adamantane ring on a generic biological activity, based on general principles observed in adamantane chemistry.

Substitution PositionSubstituentChange in Biological Activity (Hypothetical)Rationale
C-4-OH (Hydroxyl)DecreaseIncreases polarity, potentially reducing binding affinity in a hydrophobic pocket.
C-4-CH3 (Methyl)IncreaseEnhances lipophilicity, which may improve interaction with hydrophobic binding sites.
C-5-F (Fluoro)VariableCan alter electronic properties and metabolic stability, leading to unpredictable effects on activity.
C-5-NH2 (Amino)DecreaseIntroduces a polar, charged group that can disrupt hydrophobic interactions.

This table is illustrative and based on general SAR principles for adamantane derivatives.

Role of the Amide Linkage and Propanamide Backbone Modifications in Modulating Activity

The amide linkage and the propanamide backbone are critical for the activity of this compound analogues. The amide group can participate in hydrogen bonding with target proteins, which is often a crucial interaction for stable binding.

Studies on related adamantane amide derivatives have highlighted the importance of the amide functionality. For example, replacing a sulfonamide with a carboxamide in certain adamantane compounds was shown to be a viable modification that can accommodate large lipophilic groups, indicating the versatility of the amide linkage in molecular design. researchgate.net

Modifications to the propanamide backbone, such as altering the length of the alkyl chain or introducing branching, can also significantly affect activity. These changes can alter the distance and orientation between the adamantane core and any terminal functional groups, thereby influencing how the molecule fits into its biological target. A series of adamantane derivatives of thiazolyl-N-substituted amides were found to have potent anti-inflammatory activity, which was influenced by the structural characteristics of the amide portion of the molecules. nih.gov

The following table illustrates potential effects of modifying the propanamide backbone.

Backbone ModificationResulting MoietyPotential Impact on Activity (Hypothetical)Rationale
Shorten ChainAcetamide (B32628)DecreaseMay alter the optimal positioning of the adamantane group in the binding site.
Lengthen ChainButanamideDecreaseCould introduce excessive flexibility or steric hindrance, preventing proper binding.
Introduce Branching2,2-DimethylpropanamideVariableIncreased steric bulk may enhance or disrupt binding depending on the target's topology.

This table is illustrative and based on general SAR principles.

Influence of Stereochemistry on Molecular Recognition and Functional Response

Stereochemistry plays a pivotal role in the interaction of chiral drugs with their biological targets, and this compound analogues are no exception. nih.gov The adamantane skeleton, when substituted at the C-2 position, is chiral. mdpi.com Consequently, this compound exists as a pair of enantiomers.

Biological systems are inherently chiral, and as a result, different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. nih.gov One enantiomer may bind with high affinity to a receptor, while the other may be significantly less active or even interact with a different target altogether.

For example, in studies of ohmefentanyl, an extremely potent analgesic agent with three chiral centers, the eight possible stereoisomers displayed extreme differences in analgesic activity. nih.gov The most potent isomer was thousands of times more active than morphine, while its antipode was one of the least potent. This dramatic difference was attributed to the specific three-dimensional arrangement of the functional groups, which dictates how well the molecule can fit into the opioid receptor. nih.gov This principle underscores the importance of stereochemistry in the molecular recognition and functional response of this compound and its analogues. The precise spatial orientation of the adamantyl group and the propanamide side chain is critical for optimal interaction with its biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method is instrumental in drug discovery for predicting the activity of novel compounds and optimizing lead structures.

For adamantane derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govresearchgate.net These models generate 3D contour maps that visualize the regions around a molecule where certain properties are predicted to influence activity. For instance, a CoMFA model might generate a map indicating that bulky groups are favored in one region (a green contour) for increased activity, while electropositive groups are favored in another (a blue contour). mdpi.com

In a 3D-QSAR study on N-benzylbenzamide derivatives containing an adamantyl moiety, contour map analysis revealed that the steric contributions of the adamantyl group were important for activity. nih.gov Such models allow researchers to understand the specific structural requirements for activity and to rationally design new analogues with potentially improved potency. mdpi.comresearchgate.net By quantifying the effects of various structural features, QSAR models serve as a powerful predictive tool in the development of this compound analogues.

Pre Clinical Pharmacological and Biological Activity Profiling in Vitro and Non Human in Vivo Models

Antimicrobial Activity Studies in Bacterial and Fungal Strains (in vitro)

No studies reporting the direct antimicrobial activity of N-(2-adamantyl)-2-methylpropanamide were identified. Research on other adamantane (B196018) derivatives has shown a range of antimicrobial properties.

There is no specific information available on the antibacterial efficacy of this compound. However, the broader class of adamantane derivatives has been a subject of interest in the development of new antibacterial agents due to the rise of resistant bacterial strains. nih.gov For instance, certain adamantane-linked isothiourea derivatives have demonstrated potent broad-spectrum antibacterial activity, while others were more active against Gram-positive bacteria. mdpi.com Similarly, a series of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines showed that some compounds had potent broad-spectrum antibacterial activity, while others were primarily active against Gram-positive bacteria. nih.gov The antibacterial effects of various agents are often tested against a panel of bacteria including both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) species. nih.govmdpi.comresearchgate.netnih.govulster.ac.ukresearchgate.net

Specific data on the antifungal activity of this compound is not available. However, various adamantane derivatives have been investigated for their potential against fungal pathogens like Candida albicans. nih.govmdpi.comnih.govnih.govmdpi.com For example, 2-adamantylamine hydrochloride (2-AM) has been shown to have fungicidal action against C. albicans and C. parapsilosis. nih.gov Another compound, 2-Adamantanamine (AC17), was found to potentiate the activity of azole antifungals against C. albicans biofilms. nih.gov In some studies of adamantane derivatives, certain compounds displayed potent antifungal activity against Candida albicans, while others were inactive. mdpi.comnih.gov The evaluation of antifungal properties often involves determining the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC). semanticscholar.orgresearchgate.net

Antiviral Properties in In Vitro Viral Replication Assays

No in vitro antiviral data for this compound could be found. The adamantane scaffold is famously associated with antiviral drugs like amantadine (B194251) and rimantadine, which historically targeted the M2 protein of the influenza A virus. nih.gov Research into new adamantane derivatives continues, with studies evaluating their efficacy against various viruses in cell culture assays. nih.gov For example, some novel adamantane derivatives have been tested for their ability to inhibit viral replication, a key step in identifying new antiviral agents. nih.gov

Anti-inflammatory Effects in Cell Culture Models (e.g., modulation of inflammatory mediators)

There are no specific studies on the anti-inflammatory effects of this compound in cell culture models. However, other adamantane-containing compounds have been investigated for such properties. For instance, N-adamantyl-4-methylthiazol-2-amine (KHG26693) was shown to suppress inflammatory responses in lipopolysaccharide (LPS)-activated BV-2 microglial cells by reducing levels of inflammatory mediators like TNF-α and IL-1β. nih.gov This was achieved through the downregulation of enzymes such as iNOS and COX-2. nih.gov In vivo studies with KHG26693 also demonstrated its ability to prevent LPS-induced brain inflammation in mice by inhibiting the NF-κB signaling pathway. nih.gov

Metabolic Stability and Biotransformation in Microsomal or Hepatic Cell Line Systems (non-human)

Specific data on the metabolic stability and biotransformation of this compound in non-human microsomal or hepatic cell line systems is not available. Metabolic stability is a critical parameter in drug discovery, often assessed using liver microsomes or hepatocytes to predict a compound's fate in the body. springernature.com Assays typically measure the rate of disappearance of the parent compound over time when incubated with these metabolically active systems. springernature.comresearchgate.net Studies on other adamantane derivatives, such as 2-amino-N-(adamant-2-yl) acetamide (B32628) inhibitors, have shown that structural modifications can improve microsomal stability. nih.gov The metabolic stability of new chemical entities is often evaluated in microsomes from different species (e.g., rat, dog, monkey, human) to identify potential species-related differences in metabolism. nih.gov

Application in Biosensors and Molecularly Imprinted Polymers

There is no information regarding the use of this compound in biosensors or molecularly imprinted polymers (MIPs). MIPs are synthetic receptors with tailor-made binding sites for specific molecules and are used in various applications, including biosensors. mdpi.comnih.govmdpi.comnih.govdntb.gov.ua These MIP-based sensors can be used for the detection of a wide range of analytes, from drugs to biomarkers. nih.govmdpi.com For example, lysozyme-imprinted cryogel membranes have been developed for their antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.gov The technology offers a platform for creating selective and sensitive detection systems. mdpi.comdntb.gov.ua

Affinity Towards Target Biomolecules in Polymer Systems

The adamantane moiety of this compound plays a crucial role in mediating non-covalent interactions within polymer systems, particularly with macrocyclic host molecules. This affinity is a cornerstone of its application in creating "smart" or adaptive materials that can respond to specific molecular recognition events. mdpi.com The primary target biomolecules in this context are cyclodextrins (CDs), which are naturally derived oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.

The rigid and lipophilic nature of the adamantane group allows it to act as an excellent guest for the hydrophobic cavity of cyclodextrins, forming stable host-guest inclusion complexes. mdpi.com This interaction is highly specific and has been leveraged to modulate the properties of polymers functionalized with adamantyl groups. For instance, when adamantane-containing polymers are introduced to a solution containing cyclodextrins, the formation of inclusion complexes can significantly alter the polymer's solubility and phase transition behavior. mdpi.com

The table below summarizes the key interactions and their effects observed in polymer systems containing adamantyl amide moieties.

Target Biomolecule/HostAdamantyl Amide MoietyType of InteractionObserved Effect in Polymer System
β-Cyclodextrin (β-CD)Adamantane groupHost-Guest Inclusion ComplexModulation of Lower Critical Solution Temperature (LCST) mdpi.com
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)Adamantane groupHost-Guest Inclusion ComplexFine-tuning of polymer phase transition mdpi.com

These interactions are fundamental to the development of stimuli-responsive materials for applications such as controlled drug delivery, where the release of a therapeutic agent can be triggered by a specific molecular recognition event. mdpi.comacs.org

Development of Functionalized Templates for Material Science Applications

The unique structural characteristics of the adamantane cage in this compound make it a valuable building block for the creation of functionalized templates in material science. usm.edu These templates are primarily utilized in the field of molecular imprinting and for the fabrication of specialized polymer monoliths. nih.govnih.gov

Molecularly Imprinted Polymers (MIPs) are materials designed with recognition sites that are complementary in shape, size, and functionality to a target molecule (the template). nih.govnih.gov The adamantyl group can serve as a bulky and sterically defined template or as part of a larger template molecule. During the polymerization process, functional monomers arrange around the template. After polymerization, the template is removed, leaving behind a cavity that can selectively rebind the template or structurally similar molecules. nih.gov The rigidity of the adamantane ensures the formation of well-defined and stable imprinted sites. researchgate.net

In the context of polymer monoliths, which are continuous porous structures used in separation science, adamantyl-functionalized monomers can be copolymerized to create stationary phases with unique properties. nih.gov For example, an adamantyl-functionalized monolithic stationary phase was synthesized for use in capillary electrochromatography. The bulky adamantyl groups were found to shield negatively charged groups on the surface of the monolith, which helped to improve the peak shapes of basic solutes during separation. nih.gov This demonstrates the role of the adamantyl moiety in controlling the surface chemistry and interaction properties of the material.

The development of such functional materials relies on the predictable incorporation and orientation of the adamantyl group within the polymer matrix. The table below outlines the applications of adamantyl amides in creating functionalized templates.

Application AreaRole of Adamantyl AmideResulting Material/SystemKey Properties
Molecular ImprintingTemplate or part of a template moleculeMolecularly Imprinted Polymer (MIP) nih.govHigh selectivity and affinity for the target molecule scirp.orgunito.it
Polymer MonolithsFunctional monomerAdamantyl-functionalized stationary phase nih.govControlled surface interactions, improved separation performance nih.gov
Supramolecular GelsGuest molecule for cross-linkingStimuli-responsive hydrogel acs.orgSelf-healing properties, long-term stability acs.org

The use of adamantane-containing compounds like this compound in material science highlights a strategy where the molecular-level properties of a single compound are translated into the macroscopic functionalities of advanced materials. strath.ac.uk

Chemical Biology Applications and Probe Development of N 2 Adamantyl 2 Methylpropanamide Scaffolds

Design and Synthesis of Fluorescently Tagged or Biotinylated Probes for Target Identification

The development of chemical probes is essential for identifying the molecular targets of bioactive compounds and elucidating their mechanisms of action. A probe is typically constructed by attaching a reporter tag, such as a fluorophore or biotin (B1667282), to the core scaffold of the molecule of interest via a chemical linker.

For the N-(2-adamantyl)-2-methylpropanamide scaffold, the secondary amide functionality provides a straightforward handle for chemical modification. A synthetic strategy would involve the synthesis of a derivative of the parent molecule that incorporates a linker suitable for conjugation. This linker could terminate in a reactive group (e.g., an amine, carboxylic acid, or alkyne) that can be coupled to a commercially available fluorescent dye or biotinylation reagent.

Design Principles:

Fluorophore Attachment: A fluorescent tag allows for the visualization and tracking of the probe within cells or tissues using fluorescence microscopy. The choice of fluorophore depends on the desired photophysical properties, such as excitation and emission wavelengths, quantum yield, and photostability.

Biotinylation: Attaching a biotin tag creates a high-affinity handle for pull-down experiments. Biotin binds with exceptionally high affinity and specificity to proteins like streptavidin and avidin, which can be immobilized on beads. thermofisher.com This allows for the capture and subsequent identification of proteins that interact with the probe. rsc.org

The general synthesis process for a probe based on this scaffold would involve:

Synthesis of a modified adamantane (B196018) or propanamide precursor containing a functional group for linking.

Coupling of a bifunctional linker to this precursor.

Conjugation of the desired fluorophore or biotin moiety to the other end of the linker.

The table below lists common fluorophores that could be conjugated to an appropriately functionalized this compound scaffold.

FluorophoreExcitation (nm)Emission (nm)Key Features
Fluorescein (FITC) ~494~518Bright green emission, pH-sensitive.
Rhodamine (TRITC) ~557~576Bright red-orange emission, photostable.
BODIPY Dyes Varies (e.g., 493)Varies (e.g., 503)High quantum yields, narrow emission spectra.
Cyanine Dyes (Cy3, Cy5) ~550 (Cy3), ~650 (Cy5)~570 (Cy3), ~670 (Cy5)Bright, photostable, available in a wide spectral range.

This table presents representative data for common classes of fluorescent dyes.

Use as Anchors in Supramolecular Systems and Self-Assembled Structures (e.g., liposomes)

The highly lipophilic and rigid nature of the adamantane group makes it an excellent anchor for embedding molecules into the lipid bilayers of supramolecular structures like liposomes. nih.govsemanticscholar.org Liposomes are artificial vesicles composed of one or more lipid bilayers and are widely used as models for cell membranes and as drug delivery vehicles. nih.gov

When an amphiphilic molecule like this compound is introduced into a liposome (B1194612) formulation, it spontaneously partitions into the lipid bilayer. The bulky adamantane group inserts itself into the hydrophobic core of the membrane, while the more polar methylpropanamide headgroup remains oriented towards the aqueous environment at the membrane surface. researchgate.net This "bottom-up" self-assembly process allows for the precise decoration of the liposome surface with specific functionalities.

The incorporation of adamantane derivatives into a lipid bilayer can significantly influence the physical properties of the membrane. The insertion of the bulky, space-filling adamantane cage among the flexible acyl chains of the lipids disrupts their ordered packing. researchgate.net This disruption can alter key membrane characteristics, including its fluidity, thickness, and permeability.

Studies on similar adamantane-containing molecules have shown that their presence can affect the motional properties of lipids within the bilayer. The extent of this effect depends on the concentration of the adamantane derivative and the composition of the liposome. ethernet.edu.et

The impact of this compound on membrane fluidity could be investigated using several biophysical techniques:

Fluorescence Anisotropy/Polarization: Using a fluorescent probe embedded in the membrane (like DPH or Laurdan), changes in the rotational freedom of the probe upon addition of the adamantane compound can be measured, which correlates with membrane fluidity.

Electron Spin Resonance (ESR) Spectroscopy: By incorporating spin-labeled lipids into the bilayer, ESR can provide detailed information about the mobility and order of the lipid acyl chains.

Differential Scanning Calorimetry (DSC): This technique measures the temperature and enthalpy of lipid phase transitions. The incorporation of adamantane derivatives can shift or broaden these transitions, indicating a change in lipid packing and membrane organization.

The use of this compound as a membrane anchor provides a powerful platform for engineering surface recognition events. By chemically modifying the exposed methylpropanamide headgroup with a specific ligand, a liposome can be programmed to bind to a desired biological receptor.

A classic example of this principle involves the use of carbohydrate ligands to target lectins, which are proteins that bind specifically to sugars. For instance, a mannose derivative could be conjugated to the this compound anchor. When these functionalized anchors are incorporated into liposomes, the mannose units are displayed on the vesicle surface. These "glycoliposomes" can then be specifically recognized by mannose-binding lectins, such as Concanavalin A (ConA). This binding event can be detected by observing the aggregation or agglutination of the liposomes.

Adamantane-Anchored LigandBiomolecular ReceptorInteraction TypeApplication Example
Mannose Concanavalin A (ConA)Carbohydrate-LectinProving surface display, cell targeting
Biotin Streptavidin/AvidinLigand-ProteinImmobilization, detection assays
RGD Peptide Integrin ReceptorsPeptide-ProteinTargeting cells for drug delivery

This table provides illustrative examples of how adamantane-anchored liposomes can be designed for specific molecular recognition tasks.

Development of Affinity Reagents for Proteomic or Metabolomic Studies

Affinity reagents are indispensable tools in proteomics for identifying protein-small molecule interactions. A biotinylated version of this compound can serve as an excellent affinity reagent for "pull-down" experiments to find its cellular binding partners.

In this approach, known as affinity-based protein profiling (AfBPP), the biotinylated probe is incubated with a complex biological sample, such as a cell lysate. rsc.org If the probe binds to a specific protein target, a stable complex is formed. This complex can then be selectively isolated from the lysate using streptavidin-coated beads. After washing away non-specifically bound proteins, the target protein is eluted from the beads and identified using techniques like mass spectrometry.

While less direct, this approach also has implications for metabolomics. By identifying a key enzyme or transporter in a metabolic pathway as a binding partner, the probe can help elucidate the molecular mechanism by which a compound might influence cellular metabolism.

The typical workflow for a proteomic study using a biotinylated this compound probe is outlined below.

StepProcedurePurpose
1. Probe Incubation The biotinylated probe is added to a cell lysate or live cells.To allow the probe to bind to its specific protein target(s).
2. Complex Capture Streptavidin-coated magnetic or agarose (B213101) beads are added to the lysate.To capture the biotinylated probe along with its bound protein(s).
3. Washing The beads are washed multiple times with buffer.To remove non-specifically bound proteins, reducing background noise.
4. Elution The bound proteins are released from the beads.To isolate the specific protein targets for analysis.
5. Protein Identification The eluted proteins are separated (e.g., by SDS-PAGE) and identified by mass spectrometry.To determine the identity of the protein(s) that interacted with the probe.

This strategy transforms the this compound scaffold from a simple chemical entity into a powerful tool for discovering and validating biological targets.

Considerations for Future Research Directions in Adamantyl Amide Chemistry

Exploration of Novel Synthetic Pathways for Enhanced Molecular Complexity and Diversity

The synthesis of adamantyl amides has traditionally relied on established methods such as the Schotten-Baumann conditions. nih.gov However, to expand the chemical space and generate molecules with greater complexity and functional diversity, future research must focus on developing novel synthetic strategies.

Recent advancements in synthetic chemistry offer promising avenues. For instance, a novel three-component reaction involving isocyanides, alkyl halides, and water has been reported to form amides efficiently and sustainably. catrin.com This method's broad substrate scope could be applied to generate a wide array of previously inaccessible adamantyl amides. catrin.com Furthermore, strategies for the functionalization of the adamantyl framework itself, including C(sp³)–H functionalization and decarboxylative halogenation, are emerging. researchgate.net These techniques will allow for the introduction of diverse functional groups onto the adamantane (B196018) core, moving beyond simple bridgehead substitutions.

The steric bulk of the adamantyl group presents a significant synthetic challenge, particularly when attempting to link multiple diamondoid fragments. strath.ac.uk Overcoming these steric hindrances will require the development of highly efficient and selective coupling reactions. Research into catalysts that can operate under mild conditions and tolerate sterically demanding substrates will be crucial. The exploration of flow chemistry and automated synthesis platforms could also accelerate the generation of diverse adamantyl amide libraries.

Table 1: Comparison of Synthetic Methodologies for Amide Formation

Method Description Advantages Potential for Adamantyl Amides References
Schotten-Baumann Reaction Acylation of an amine with an acyl chloride in the presence of a base. Well-established, often high-yielding. Standard method for simple adamantyl amides. nih.gov nih.gov
Isocyanide-based Multicomponent Reaction A three-component reaction of an isocyanide, alkyl halide, and water. High efficiency, broad substrate scope, sustainable. Potential for rapid generation of diverse and complex adamantyl amides. catrin.com catrin.com

Advanced Computational Approaches for Deeper Mechanistic Understanding and Predictive Design

Computational chemistry offers powerful tools to understand the structure-property relationships of adamantyl amides and to guide the design of new molecules with desired activities. wiley.com Future research should increasingly integrate computational methods from the initial design phase through to the interpretation of biological data.

Quantum mechanical (QM) calculations , such as Density Functional Theory (DFT), can provide deep insights into the electronic structure, conformational preferences, and reactivity of adamantyl amides. researchgate.net For example, QM methods have been used to study the out-of-planarity of the amide bond induced by sterically demanding adamantyl groups and the energetics of amide bond rotation. nih.gov Such studies can help to understand how the rigid adamantane scaffold influences the conformation and, consequently, the biological activity of the molecule. nih.govresearchgate.net

Molecular docking and molecular dynamics (MD) simulations are invaluable for predicting and analyzing the interactions of adamantyl amides with biological targets. mdpi.comnih.gov These methods can elucidate the binding modes of these compounds in enzyme active sites or receptor binding pockets, helping to explain their biological effects. mdpi.com For instance, docking studies have been used to predict the binding modes of adamantyl carboxamide derivatives in the active sites of ectonucleotide pyrophosphatases/phosphodiesterases (NPPs) and carbonic anhydrases. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build predictive models that correlate the structural features of adamantyl amides with their biological activities. wiley.comnih.gov By identifying key molecular descriptors that influence activity, QSAR models can guide the design of more potent and selective compounds. wiley.com

Development of Innovative In Vitro Assays and Cellular Models for Biological Characterization

The discovery of novel biological activities for adamantyl amides necessitates the development and application of innovative in vitro assays and cellular models. While traditional assays have been instrumental, future research will benefit from more physiologically relevant and higher-content screening platforms.

The lipophilic nature of the adamantyl group often leads to interactions with biological membranes and can influence a compound's bioavailability and cellular uptake. nih.govresearchgate.net Therefore, assays that can assess membrane permeability and interactions are crucial. The use of artificial membrane permeability assays (e.g., PAMPA) and cell-based transport assays can provide valuable information on the pharmacokinetic properties of new adamantyl amides.

For assessing biological activity, the development of target-specific and pathway-based cellular assays is essential. For example, in the context of cancer research, assays that measure effects on cell proliferation, apoptosis, and cell cycle progression are commonly used. nih.gov Future efforts should focus on developing more sophisticated models, such as 3D cell cultures (spheroids or organoids) and co-culture systems, which better mimic the in vivo tumor microenvironment. nih.gov Recently, researchers have developed next-generation CAR-T cell therapies armed with nanogels to penetrate the dense barriers of solid tumors, a strategy that could be adapted for screening adamantyl amide-drug conjugates. drugtargetreview.com

Furthermore, proteomic and transcriptomic analyses of cells treated with adamantyl amides can provide a comprehensive understanding of their mechanisms of action and identify novel molecular targets. drugtargetreview.com

Integration with High-Throughput Screening Methodologies for Discovery of New Biological Activities

High-throughput screening (HTS) is a powerful engine for discovering new biological activities for large compound libraries. nih.gov The integration of adamantyl amide libraries with HTS campaigns will be a key driver for identifying novel lead compounds for drug discovery and other applications.

The generation of structurally diverse adamantyl amide libraries, facilitated by the novel synthetic methods discussed in section 9.1, is the first critical step. These libraries can then be screened against a wide range of biological targets, including enzymes, receptors, and ion channels. upenn.eduyoutube.com HTS platforms equipped for automated liquid handling and high-content imaging can rapidly assess the effects of thousands of compounds in a variety of assays. youtube.com

A notable HTS approach involves the use of in vitro compartmentalization (IVC) of single cells in emulsion droplets, which allows for the screening of millions of enzyme variants. nih.gov This technology could be adapted to screen for adamantyl amides that modulate the activity of specific enzymes.

The vast amount of data generated from HTS campaigns requires sophisticated data analysis and cheminformatics tools to identify hits, discern structure-activity relationships, and prioritize compounds for further investigation. Machine learning algorithms can be trained on HTS data to build predictive models that can guide the design of subsequent generations of adamantyl amides with improved activity and selectivity.

By embracing these future research directions, the scientific community can continue to unlock the vast potential of adamantyl amides, leading to the development of new therapeutics, advanced materials, and innovative chemical probes.

Q & A

Q. What are the optimal synthetic routes for N-(2-adamantyl)-2-methylpropanamide, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves coupling 2-methylpropanoyl chloride with a functionalized 2-adamantylamine derivative. Key steps include:
  • Step 1 : Activation of the carboxylic acid (e.g., using EDCl/HOBt in DMF) for amide bond formation.
  • Step 2 : Reaction with 2-adamantylamine under inert conditions (argon/nitrogen).
  • Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
  • Purity Assurance : Use HPLC (C18 column, acetonitrile/water mobile phase) to verify >98% purity. Mass spectrometry confirms molecular weight .

Q. Which characterization techniques are critical for structural elucidation?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm adamantyl proton environments (e.g., δ 1.6–2.1 ppm for adamantane CH2_2) and amide carbonyl (δ ~170 ppm) .
  • X-ray Crystallography : For absolute configuration determination. SHELX programs refine crystal structures, resolving adamantane’s rigid geometry .
  • FT-IR : Validate amide C=O stretch (~1650 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :
  • Hydrolysis Sensitivity : The amide bond hydrolyzes under strong acidic/basic conditions (e.g., pH <2 or >12). Stability studies in PBS (pH 7.4, 37°C) show <5% degradation over 72 hours .
  • Storage Recommendations : Anhydrous DMSO at -20°C; desiccated to prevent hygroscopic degradation. Use amber vials to avoid photolytic cleavage .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern this compound’s biological activity?

  • Methodological Answer : SAR studies compare analogs with variations in the adamantyl or propanamide moieties:
Analog Modification Biological Activity
JNJ 3034-Cl-phenoxy substitutionPotent Kv1.5 potassium channel inhibition (IC50_{50} = 0.8 µM)
N-Methyl variantMethylation of adamantyl NHReduced binding affinity (IC50_{50} >10 µM) due to steric hindrance
Key Insight: Bulky adamantyl groups enhance target selectivity, while electron-withdrawing substituents (e.g., Cl) improve metabolic stability .

Q. How can contradictory data on in vitro vs. in vivo efficacy be resolved?

  • Methodological Answer :
  • Pharmacokinetic Analysis : Measure plasma protein binding (e.g., >90% binding reduces free drug availability).
  • Metabolite Profiling : Use LC-MS to identify active metabolites in hepatic microsomes.
  • Dose Adjustment : Optimize dosing regimens in rodent models to account for rapid clearance .

Q. What experimental strategies validate target interactions in cardiac arrhythmia models?

  • Methodological Answer :
  • Patch-Clamp Electrophysiology : Confirm block of Kv1.5 currents in transfected HEK293 cells.
  • Computational Docking : Use Schrödinger Suite to model adamantyl interactions with channel pore helices.
  • In Vivo Validation : ECG monitoring in Langendorff-perfused hearts to assess QT prolongation .

Q. Which in vivo models are suitable for evaluating pharmacokinetic-pharmacodynamic (PK/PD) profiles?

  • Methodological Answer :
  • Rodent Models : Sprague-Dawley rats (IV/PO dosing) with telemetry implants for real-time cardiac monitoring.
  • Tissue Distribution : Radiolabeled compound (e.g., 14^{14}C) to track accumulation in heart tissue.
  • Metabolite Identification : Bile duct-cannulated models for metabolite collection .

Q. What analytical challenges arise in resolving stereoisomers of this compound?

  • Methodological Answer :
  • Chiral HPLC : Use Chiralpak AD-H column (heptane/ethanol, 90:10) to separate enantiomers.
  • Dynamic NMR : Resolve slow-exchange conformers at low temperatures (-40°C).
  • Circular Dichroism : Confirm absolute configuration by comparing experimental and simulated spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.